molecular formula Yb B092624 Ytterbium-176 CAS No. 15751-45-8

Ytterbium-176

カタログ番号: B092624
CAS番号: 15751-45-8
分子量: 175.942575 g/mol
InChIキー: NAWDYIZEMPQZHO-AKLPVKDBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ytterbium-176 is a stable isotope of the element ytterbium, which belongs to the lanthanide series of the periodic table. It has an atomic number of 70 and an atomic mass of approximately 176 atomic mass units. This compound is particularly significant due to its use in the production of lutetium-177, a radioisotope employed in medical treatments, especially for certain types of cancer .

準備方法

Synthetic Routes and Reaction Conditions: Ytterbium-176 is typically produced through the process of electromagnetic isotope separation. This method involves the use of electromagnetic fields to separate isotopes based on their mass differences. The process requires precise control of temperature and magnetic fields to achieve high purity .

Industrial Production Methods: The industrial production of this compound involves the use of modern electromagnetic isotope separation technology. The U.S. Department of Energy Isotope Program is one of the primary producers of this compound, utilizing advanced facilities to ensure a stable supply of this isotope .

化学反応の分析

Types of Reactions: Ytterbium-176, like other lanthanides, can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Exposure to air or oxygen at elevated temperatures.

    Reduction: Use of hydrogen gas or zinc dust under controlled conditions.

    Substitution: Reaction with halogens such as chlorine, bromine, or iodine.

Major Products:

    Oxidation: Ytterbium(III) oxide (Yb₂O₃)

    Reduction: Ytterbium(II) oxide (YbO)

    Substitution: Ytterbium(III) chloride (YbCl₃), ytterbium(III) bromide (YbBr₃), ytterbium(III) iodide (YbI₃)

科学的研究の応用

Medical Applications

Lutetium-177 Production
The most significant application of 176Yb^{176}\text{Yb} is its use as a precursor for the production of 177Lu^{177}\text{Lu}, a radiopharmaceutical used extensively in targeted radionuclide therapy for various cancers, including prostate cancer. The conversion of 176Yb^{176}\text{Yb} to 177Lu^{177}\text{Lu} occurs through neutron activation, where 176Yb^{176}\text{Yb} captures a neutron to become 177Yb^{177}\text{Yb}, which then decays to 177Lu^{177}\text{Lu} .

Clinical Trials and FDA Approvals
Currently, there are two FDA-approved drugs that utilize 177Lu^{177}\text{Lu}, with over 66 ongoing clinical trials exploring its efficacy in treating different types of cancer . The market for beta-emitting radiopharmaceuticals, including those based on 177Lu^{177}\text{Lu}, is projected to exceed $15 billion annually within the next decade, indicating a growing demand for 176Yb^{176}\text{Yb} as a feedstock .

Research and Development

Isotope Enrichment Techniques
Recent advancements in isotope enrichment technologies have enabled the efficient production of highly enriched 176Yb^{176}\text{Yb}. For instance, ASP Isotopes Inc. has developed a Quantum Enrichment technique that can achieve up to 99.75% enrichment of 176Yb^{176}\text{Yb} . This high level of enrichment is critical for maximizing the yield of 177Lu^{177}\text{Lu} during its production.

Innovative Production Methods
Research has demonstrated that high-energy deuteron beams can be employed to irradiate pure 176Yb^{176}\text{Yb} targets, resulting in significantly higher specific activities of 177Lu^{177}\text{Lu} compared to traditional methods . This approach not only enhances production efficiency but also reduces waste products associated with the irradiation process.

Industrial Applications

Nuclear Medicine and Imaging
Beyond its medical applications, 176Yb^{176}\text{Yb} is also explored for potential uses in nuclear medicine and imaging technologies. Its stable nature and ability to be converted into other isotopes make it a valuable resource in developing new diagnostic tools and therapeutic agents.

Summary Table

Application Description Current Status
Lutetium-177 Production Precursor isotope for cancer therapiesIn high demand; FDA-approved drugs available
Isotope Enrichment Advanced techniques for producing highly enriched Yb-176Ongoing research; ASP Isotopes achieving 99.75% enrichment
Research & Development Utilization of deuteron beams for efficient Lu-177 productionHigh specific activity achieved
Industrial Uses Potential applications in nuclear medicine and imagingUnder exploration

作用機序

Ytterbium-176 can be compared with other lanthanide isotopes such as:

  • Europium-151
  • Samarium-149
  • Thulium-169

Uniqueness of this compound:

生物活性

Ytterbium-176 (176Yb^{176}\text{Yb}) is a stable isotope of ytterbium that plays a significant role in the production of lutetium-177 (177Lu^{177}\text{Lu}), a radioisotope used in targeted radionuclide therapy for cancer treatment. This article explores the biological activity of 176Yb^{176}\text{Yb}, its applications in medical therapies, and relevant research findings.

Overview of this compound

Ytterbium is part of the lanthanide series and has several isotopes, with 176Yb^{176}\text{Yb} being notable for its relatively low neutron absorption cross-section and its use as a target material for producing 177Lu^{177}\text{Lu}. The production process typically involves neutron activation or deuteron bombardment, which converts 176Yb^{176}\text{Yb} into 177Lu^{177}\text{Lu} through nuclear reactions.

1. Production of Lutetium-177

The primary biological application of 176Yb^{176}\text{Yb} lies in its ability to produce 177Lu^{177}\text{Lu}, which is utilized in targeted radiotherapy. The conversion process involves:

  • Neutron Activation : 176Yb+n177Yb177Lu+β^{176}\text{Yb}+n\rightarrow ^{177}\text{Yb}\rightarrow ^{177}\text{Lu}+\beta^-
  • Deuteron Bombardment : High-energy deuterons can also be used to irradiate 176Yb^{176}\text{Yb}, leading to efficient production of 177Lu^{177}\text{Lu} with high specific activity, exceeding 3000 GBq/mg under optimized conditions .

2. Therapeutic Potential

Lutetium-177 is particularly effective in treating neuroendocrine tumors and prostate cancer. Its decay emits beta particles, which can destroy cancer cells while minimizing damage to surrounding healthy tissue. The specific activity of 177Lu^{177}\text{Lu} produced from 176Yb^{176}\text{Yb} is crucial for maximizing therapeutic efficacy.

Case Studies and Data Analysis

Recent studies have focused on optimizing the production methods for 177Lu^{177}\text{Lu} from 176Yb^{176}\text{Yb}. Key findings include:

  • Irradiation Time Optimization : A study demonstrated that varying irradiation times influences the yield of 177Lu^{177}\text{Lu}. For instance, an irradiation time of 12 hours followed by a processing time of 4 hours yielded a maximum activity of approximately 337 GBq/day .
  • Decay Characteristics : The decay products of 176Yb^{176}\text{Yb} include 176mLu^{176m}\text{Lu}, which has a half-life of 3.664 hours and decays primarily into hafnium-176. The rapid decay allows for timely separation processes that enhance the purity and specific activity of the final lutetium product .

Comparative Data Table

The following table summarizes key isotopes related to the biological activity of ytterbium and their characteristics:

IsotopeNatural Abundance (%)Cross Section (barn)Decay ModeHalf-LifeMain Decay Product
176Yb^{176}\text{Yb}12.732.4Stable--
177Lu^{177}\text{Lu}-6.65β\beta^-6.6475 d177Hf^{177}Hf
176mLu^{176m}\text{Lu}--β\beta^-, IT3.664 h176Hf^{176}Hf

Q & A

Basic Research Questions

Q. What is the role of Ytterbium-176 in radiopharmaceutical production, and how does its neutron activation process work?

this compound is irradiated in nuclear reactors to produce Lutetium-177 (Lu-177) via neutron capture, forming Yb-177, which β⁻-decays to Lu-177 (half-life: 1.9 hours). Lu-177 is a therapeutic isotope used in targeted cancer treatments. The challenge lies in chemically separating Lu-177 from bulk Yb-176 targets due to their nearly identical lanthanide chemistry, requiring advanced ion-exchange or automated purification systems .

Q. What are the standard methods for enriching this compound, and how do they impact research reproducibility?

Yb-176 is enriched using electromagnetic isotope separation (EMIS) or gas centrifuge technologies. EMIS, employed by the U.S. DOE Isotope Program, achieves high isotopic purity (>98%) but requires significant infrastructure. Researchers must document enrichment parameters (e.g., beam current, collection efficiency) to ensure experimental reproducibility, particularly for neutron irradiation studies .

Q. How do researchers validate the purity of this compound targets post-irradiation?

Purity is assessed via inductively coupled plasma mass spectrometry (ICP-MS) or gamma spectroscopy to detect trace contaminants (e.g., Yb-173 or Lu-177). Cross-contamination risks during chemical separation necessitate validation through blank target assays and spike recovery tests .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing this compound neutron irradiation parameters?

Key factors include:

  • Neutron flux density : High-flux reactors (e.g., FRM-II) reduce irradiation time but risk target overheating.
  • Irradiation duration : Balances Lu-177 yield against co-production of undesired isotopes (e.g., Lu-174).
  • Target geometry : Thin foils or powdered Yb-176 minimize self-shielding effects. Computational modeling (e.g., MCNP) is used to predict isotopic yield and optimize reactor cycles .

Q. How can researchers address data contradictions in this compound/Lutetium-177 separation efficiency?

Discrepancies often arise from variations in ion-exchange resin selectivity or elution buffer pH. Methodological standardization, such as using Eichrom’s LN2 resin under controlled pH (2.5–3.0), improves consistency. Comparative studies between automated (e.g., ITM’s process) and manual separation systems are recommended to identify systematic errors .

Q. What advanced techniques are emerging for this compound isotopic separation beyond reactor-based methods?

Novel approaches include:

  • Laser ionization : Selectively excites Yb-176 atoms for separation, reducing chemical waste.
  • Electrodeposition on carbon nanotubes : Enhances separation efficiency via surface charge modulation. Collaborative projects, such as Stellenbosch University’s partnership with ASP Isotopes, aim to scale these methods for clinical-grade Lu-177 production .

Q. How do multi-institutional collaborations mitigate supply chain vulnerabilities for this compound?

Networks like the ITM reactor consortium distribute Yb-176 irradiation across global reactors (e.g., Bruce Power, FRM-II) to ensure continuous Lu-177 supply. This requires harmonizing quality control protocols and sharing real-time production data to address reactor downtime or geopolitical disruptions .

Q. Methodological and Reproducibility Focus

Q. What protocols ensure the long-term stability of this compound targets under high neutron flux?

Targets are encapsulated in quartz or aluminum to prevent oxidation. Post-irradiation, thermal annealing (300–400°C) repairs radiation-induced lattice defects. Accelerated aging studies under simulated reactor conditions (e.g., 10⁴ neutrons/cm²/s) predict target degradation over operational lifetimes .

Q. How can researchers enhance the reproducibility of this compound-based experiments in low-resource settings?

Open-access databases (e.g., IAEA’s NuDat) provide validated neutron cross-section data for Yb-176. Small-scale reactors with modular separation systems (e.g., microfluidic ion-exchange chips) enable decentralized production, though yield trade-offs must be quantified .

Q. What analytical frameworks are used to model this compound’s isotopic interference in mass spectrometry?

Time-of-flight (TOF) MS coupled with Bayesian deconvolution algorithms distinguishes Yb-176 from isobaric interferences (e.g., Hf-176). Calibration curves using certified reference materials (NIST SRM 3168) are essential for quantitative accuracy .

特性

IUPAC Name

ytterbium-176
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Yb/i1+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWDYIZEMPQZHO-AKLPVKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Yb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[176Yb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Yb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166275
Record name Ytterbium, isotope of mass 176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.9425747 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15751-45-8
Record name Ytterbium, isotope of mass 176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015751458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ytterbium, isotope of mass 176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。